molecular formula C12H17N5O3 B2864058 8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 332099-02-2

8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2864058
CAS RN: 332099-02-2
M. Wt: 279.3
InChI Key: GKAGPBAFTGRDQF-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is an aromatic organic compound. It contains functional groups such as hydroxyethyl and amino groups, which can participate in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, purine derivatives are typically synthesized through multi-step organic synthesis processes. This often involves reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic purine ring. The presence of the amino and hydroxyethyl groups could potentially allow for hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group can act as a nucleophile in substitution reactions, while the hydroxyethyl group can participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Generally, compounds with polar functional groups like amino and hydroxyethyl are likely to be soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, the purine structure suggests it might interact with biological systems, as purines are key components of nucleic acids .

Future Directions

The future research directions for this compound would depend on its intended application. If it’s a novel compound, initial studies would likely focus on its synthesis, characterization, and reactivity. If it’s intended for use in a biological or medicinal context, future research could involve studying its biological activity and potential therapeutic effects .

properties

IUPAC Name

8-(2-hydroxyethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-7(2)6-17-8-9(14-11(17)13-4-5-18)16(3)12(20)15-10(8)19/h18H,1,4-6H2,2-3H3,(H,13,14)(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAGPBAFTGRDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Hydroxyethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

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